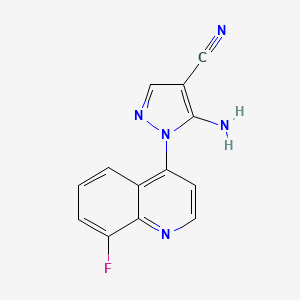
5-Amino-1-(8-fluoroquinolin-4-yl)-1h-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-(8-fluoroquinolin-4-yl)-1h-pyrazole-4-carbonitrile is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring fused with a quinoline moiety, which is further functionalized with an amino group and a cyano group. The presence of the fluorine atom on the quinoline ring adds to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(8-fluoroquinolin-4-yl)-1h-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Enaminone Intermediates: The reaction between dimethylformamide dimethyl acetal (DMF-DMA) and a ketide intermediate under reflux conditions produces enaminone intermediates.
Cyclization: The enaminone intermediates are then reacted with tert-butyl hydrazine hydrochloride in the presence of potassium carbonate (K₂CO₃) as a base and a mixture of ethyl acetate and water. This step leads to the formation of the pyrazole ring.
Functionalization: Further functionalization steps introduce the amino group and the cyano group to the pyrazole ring, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
5-Amino-1-(8-fluoroquinolin-4-yl)-1h-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrazole derivatives .
科学的研究の応用
5-Amino-1-(8-fluoroquinolin-4-yl)-1h-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: Research has shown potential anti-inflammatory and anti-cancer properties, making it a candidate for drug development.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-Amino-1-(8-fluoroquinolin-4-yl)-1h-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory responses, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The compound binds to the active sites of these enzymes, preventing the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂).
類似化合物との比較
Similar Compounds
4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine: This compound shares the pyrazole core structure but differs in its substituents and overall molecular framework.
Naphthalen-1-yl derivatives: These compounds have similar aromatic systems but differ in their specific functional groups and positions.
Uniqueness
5-Amino-1-(8-fluoroquinolin-4-yl)-1h-pyrazole-4-carbonitrile is unique due to the presence of the fluorine atom on the quinoline ring, which imparts distinct electronic properties and enhances its biological activity
特性
分子式 |
C13H8FN5 |
|---|---|
分子量 |
253.23 g/mol |
IUPAC名 |
5-amino-1-(8-fluoroquinolin-4-yl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C13H8FN5/c14-10-3-1-2-9-11(4-5-17-12(9)10)19-13(16)8(6-15)7-18-19/h1-5,7H,16H2 |
InChIキー |
AONSIOQBWCJFRB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2C(=C1)F)N3C(=C(C=N3)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


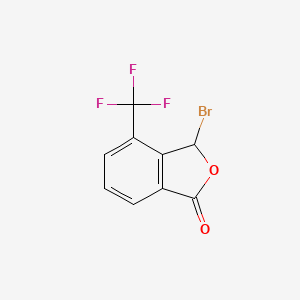

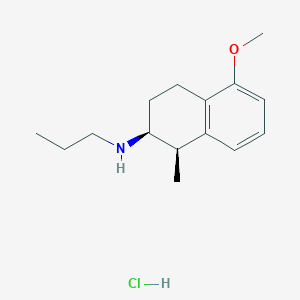
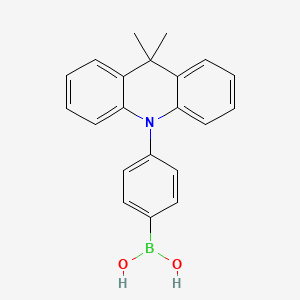
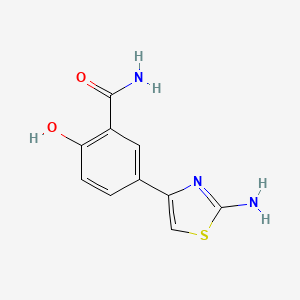
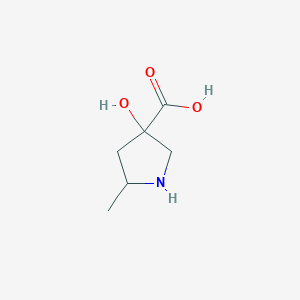
![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12859657.png)
![1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate](/img/structure/B12859676.png)
![Furo[2,3-d]pyrimidine-2-methanamine](/img/structure/B12859684.png)
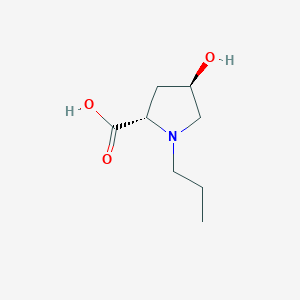
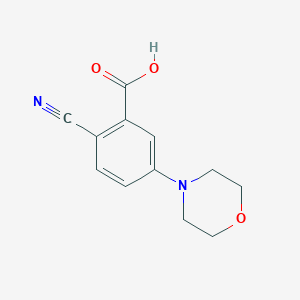


![2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate](/img/structure/B12859707.png)
